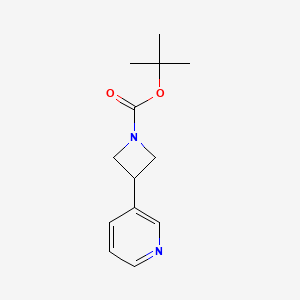

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGARHTOLGVQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. This document details the compound's structure, properties, synthesis, reactivity, and applications, with a focus on its role as a versatile scaffold in modern drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of pyridinyl-azetidine motifs.

Introduction: The Strategic Value of the Pyridinyl-Azetidine Scaffold

The convergence of strained ring systems with established pharmacophores is a highly productive strategy in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged motif" in drug design.[1][2] Its rigid, three-dimensional structure and sp³-rich character can significantly enhance key pharmacokinetic properties, including solubility and metabolic stability, when incorporated into bioactive molecules.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, validating its utility.[1]

Simultaneously, the pyridine scaffold is a cornerstone pharmacophore, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve aqueous solubility.[3] The compound tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate merges these two valuable scaffolds, creating a bifunctional building block with immense potential for library synthesis and lead optimization in drug discovery programs. This guide serves to consolidate the known technical data for this compound, providing a practical resource for its application.

Chemical Identity and Physicochemical Properties

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a specialized chemical intermediate. While a single, universally cited CAS number is not prominent in major public databases, its molecular identity is well-defined. Isomers and related structures are well-documented, providing a strong basis for its characterization.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | - |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 248.31 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid or oil | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) | Inferred from related compounds |

| CAS Number | Not definitively assigned in public databases. | - |

| Related Isomer CAS | 206446-39-1 (pyridin-2-yl isomer) | [4] |

| Related Isomer CAS | 206446-42-6 (pyridin-4-yl isomer) | [5] |

Synthesis and Characterization

The synthesis of 3-aryl azetidines is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as the preeminent choice for this transformation due to its high functional group tolerance, broad substrate scope, and typically high yields.[6][7]

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The core principle of the synthesis involves the coupling of an organoboron reagent (a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[8] For the target molecule, this translates to the coupling of a Boc-protected azetidine derivative with a pyridine derivative.

Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Experimental Protocol

Causality: This protocol is designed for efficiency and robustness. The choice of a palladium catalyst with bulky phosphine ligands (like dppf) is crucial for facilitating the reductive elimination step. An inorganic base is required to activate the boronic ester for transmetalation. A mixed aqueous/organic solvent system is often used to ensure all components remain in solution.

-

Vessel Preparation: To an oven-dried reaction vessel, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Solvent and Base Addition: Add degassed 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq). The degassing of solvents prevents catalyst poisoning.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.[9]

Spectroscopic and Analytical Data (Expected)

While specific spectra are not publicly available, the structure allows for the confident prediction of key analytical signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-8.7 ppm: Two multiplet or doublet of doublets corresponding to the protons at the 2- and 6-positions of the pyridine ring.

-

δ ~7.5-7.8 ppm: A multiplet for the proton at the 4-position of the pyridine ring.

-

δ ~7.2-7.4 ppm: A multiplet for the proton at the 5-position of the pyridine ring.

-

δ ~4.2-4.5 ppm: Two triplets or multiplets corresponding to the four protons of the azetidine ring (CH₂ groups).

-

δ ~3.8-4.1 ppm: A multiplet or quintet for the single proton at the 3-position of the azetidine ring (CH).

-

δ 1.45 ppm: A sharp singlet, integrating to 9 protons, characteristic of the tert-butyl group (Boc).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~156 ppm: Carbonyl carbon of the Boc group.

-

δ ~147-150 ppm: Aromatic carbons of the pyridine ring adjacent to the nitrogen.

-

δ ~123-140 ppm: Other aromatic carbons of the pyridine ring.

-

δ ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).

-

δ ~55-60 ppm: Methylene carbons of the azetidine ring.

-

δ ~30-35 ppm: Methine carbon of the azetidine ring.

-

δ ~28.5 ppm: Methyl carbons of the Boc group.

-

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 249.14.

Chemical Reactivity and Stability

The molecule possesses three key regions of reactivity, making it a versatile synthetic intermediate. Understanding these sites is fundamental to its strategic use in multi-step syntheses.

Caption: Key reactive sites on the molecule for further functionalization.

-

Site A (Boc Group): The tert-butoxycarbonyl (Boc) group is a standard amine protecting group. Its primary utility is its lability under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/methanol). This clean and high-yielding deprotection unmasks the azetidine nitrogen, revealing a secondary amine ready for subsequent coupling reactions (e.g., amidation, reductive amination, alkylation).

-

Site B (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen imparts basicity. It can be protonated to form salts, which can be advantageous for improving aqueous solubility. It can also act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.

-

Site C (Pyridine Ring): The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution if a suitable leaving group is present, or it can be functionalized via directed metallation followed by quenching with an electrophile.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere to prevent potential degradation.[10] It is incompatible with strong oxidizing agents and strong acids (which will cleave the Boc group).[10]

Applications in Drug Discovery

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is not an active pharmaceutical ingredient itself, but rather a high-value building block used to construct more complex molecules. Its utility stems from its ability to introduce the rigid, 3D azetidine-pyridine scaffold into a target structure.

Scaffold for Library Synthesis

The primary application is in the synthesis of diverse chemical libraries for high-throughput screening. The predictable reactivity of the Boc-protected amine allows for a systematic array of modifications.

Caption: Workflow for library synthesis using the title compound.

Bioisosteric Replacement and Fragment-Based Design

In medicinal chemistry, the azetidine ring is often used as a bioisostere for other groups like piperidine, pyrrolidine, or even phenyl rings. It can help to fine-tune physicochemical properties, improve ligand-receptor binding by altering bond angles, and explore new intellectual property space. This compound serves as a ready-made fragment that combines the desirable properties of both azetidine and pyridine for use in fragment-based drug discovery (FBDD) campaigns.

Safety and Handling

Specific GHS hazard data for tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is not available. However, based on structurally analogous compounds, a conservative safety protocol should be adopted.[11][12]

| Hazard Category | GHS Classification (Predicted) | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a strategically designed chemical building block that provides medicinal chemists with a valuable tool for the synthesis of novel compounds. Its structure combines the favorable pharmacokinetic attributes of the azetidine ring with the versatile pharmacophoric features of the pyridine moiety. Through straightforward and well-established synthetic transformations, particularly Boc-deprotection followed by functionalization of the azetidine nitrogen, this compound can be elaborated into diverse libraries of molecules for screening and lead optimization. Its application is particularly relevant for programs targeting CNS disorders, oncology, and inflammatory diseases where the properties imparted by these scaffolds are highly sought after.

References

-

PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Knight Chemicals. tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate. Knight Chemicals Online. Available from: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

-

ResearchGate. (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. Available from: [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]

-

ACS Publications. Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. Available from: [Link]

-

Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available from: [Link]

-

RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available from: [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]

-

Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available from: [Link]

-

ResearchGate. A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available from: [Link]

-

Cerna, I., et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available from: [Link]

-

ChemBK. Tert-Butyl 3-(6-Bromoimidazo[1,5-A]Pyridin-1-Yl)Azetidine-1-Carboxylate. ChemBK. Available from: [Link]

-

Appretech Scientific Limited. tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. Appretech Scientific Limited. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate | 206446-39-1 [amp.chemicalbook.com]

- 5. appretech.com [appretech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 11. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: A Pivotal Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration of unique chemical space. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving molecular diversity and optimizing pharmacological properties. Among these, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has garnered significant attention. Its inherent ring strain and constrained geometry provide a unique three-dimensional exit vector compared to more common five- and six-membered rings.[1] This structural rigidity can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[2]

This guide focuses on tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate , a specialized building block that combines the favorable pharmacokinetic profile of the azetidine core with the versatile chemical properties of the pyridine ring. The pyridine moiety is a common feature in numerous pharmaceuticals, acting as a hydrogen bond acceptor or participating in aromatic interactions. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization at the azetidine nitrogen.

While a specific CAS (Chemical Abstracts Service) number for this exact isomer is not prominently listed in major public databases, indicating its status as a bespoke synthetic intermediate, its synthesis and application are grounded in well-established chemical principles. For reference, the key precursor, tert-Butyl 3-oxoazetidine-1-carboxylate , is registered under CAS Number 398489-26-4 .[3] The strategic importance of such scaffolds is underscored by their presence in several FDA-approved drugs, including Baricitinib and Cobimetinib, where the azetidine motif is crucial for enhancing metabolic stability and receptor selectivity.[4]

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective application in a synthetic workflow. The table below summarizes the key computed data for tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Computed |

| Molecular Weight | 234.29 g/mol | Computed |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |

| CAS Number | Not available | - |

| Key Precursor CAS | 398489-26-4 (1-Boc-3-azetidinone) | [5] |

| Boiling Point | ~345.9 °C at 760 mmHg (Predicted) | Computed |

| Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate | Inferred from structural analogues |

The structure features a strained four-membered azetidine ring, which provides conformational rigidity. The Boc protecting group is sterically bulky, influencing the molecule's reactivity and providing a straightforward method for late-stage deprotection to reveal a secondary amine. The pyridin-3-yl substituent offers a key site for hydrogen bonding and potential metabolic stability.

Synthesis and Mechanistic Insights: A Validated Approach

The synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is not directly documented in readily available literature. However, a robust and logical synthetic route can be designed based on established, high-yield methodologies in modern organic chemistry. The most effective strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials.

The proposed synthesis begins with the common intermediate 1-Boc-3-azetidinone (1) .

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via a Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

-

From Ketone to Boronic Ester (Steps 1-3): Direct coupling from the 3-position of the azetidine ring requires converting the C-H or C-O bond into a reactive species suitable for cross-coupling. While direct C-H activation is possible, a more reliable route involves converting the ketone (1) into a vinyl triflate or, as proposed here, through a Shapiro reaction. The ketone is first converted to a tosylhydrazone (2) . Treatment with a strong base like n-butyllithium generates a vinyllithium species (3) , which is then quenched with a boron source (e.g., isopropoxyboronic acid pinacol ester) to form the stable azetidine-3-boronic ester (4) . This multi-step but high-yielding sequence creates a versatile coupling partner.

-

The Suzuki-Miyaura Coupling (Step 4): This final step is the linchpin of the strategy. It couples the azetidine boronic ester (4) with 3-bromopyridine.

-

Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling heterocyclic partners. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is essential for the transmetalation step, activating the boronic ester.

-

Solvent: A mixture of an organic solvent like dioxane and water is typically used to ensure solubility of both the organic and inorganic reagents.

-

Applications in Drug Discovery and Medicinal Chemistry

The tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate scaffold is a valuable building block for constructing complex lead compounds in drug discovery programs. Its utility stems from the unique combination of its constituent parts.

-

Scaffold Rigidity and Vectorial Orientation: The strained azetidine ring locks the pyridyl substituent into a specific spatial orientation. This reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a target protein, as there is a lower entropic cost upon binding.[2]

-

Improved Physicochemical Properties: Incorporation of the sp³-rich azetidine ring often leads to improved solubility and metabolic stability compared to flat, aromatic systems. This can translate to better pharmacokinetic profiles, a critical aspect of drug development.[1][4]

-

Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common rings like piperidine or pyrrolidine. This substitution can fine-tune properties such as pKa, lipophilicity, and target engagement, allowing chemists to navigate away from known metabolic liabilities or improve on-target activity.[1][6]

-

Modulation of CNS Activity: The pyridine ring is a common feature in centrally active agents. The combination with the azetidine core, which can also influence blood-brain barrier penetration, makes this scaffold particularly interesting for neurological targets.

This scaffold is particularly relevant for the development of kinase inhibitors, GPCR modulators, and other enzyme inhibitors where precise positioning of a heterocyclic group is key for activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the final, critical step of the proposed synthesis. It is a self-validating system; successful formation of the product confirms the viability of the coupling partners and conditions.

Objective: To synthesize tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate (5) from tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (4) and 3-bromopyridine.

Materials:

-

tert-Butyl 3-(pinacolboronate)azetidine-1-carboxylate (4) (1.0 equiv)

-

3-Bromopyridine (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add the azetidine boronic ester (4), 3-bromopyridine, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (e.g., 20 mL) and a 2M aqueous solution of K₂CO₃ (e.g., 10 mL). The solvent ratio is typically between 2:1 and 4:1 (organic:aqueous).

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Safety and Handling

As a research chemical, tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Based on data for similar compounds, it may cause skin and eye irritation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate represents a modern and highly valuable building block for drug discovery. While not a common off-the-shelf reagent, its logical and accessible synthesis via robust methods like the Suzuki-Miyaura coupling makes it an attractive target for chemists. Its unique structure, combining the favorable pharmacokinetic contributions of a strained azetidine ring with the versatile electronic properties of a pyridine moiety, provides a powerful scaffold for developing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link][4]

-

Krasavin, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

-

HDH Synthesis. 1-Boc-3-azetidinone, min 97%, 100 grams. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

Chemsrc. CAS#:398489-32-2 | Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity to bioactive molecules. When functionalized with aromatic systems, these strained four-membered rings become valuable building blocks for a wide array of therapeutic agents. This guide provides a comprehensive technical overview of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key intermediate in the synthesis of novel pharmaceuticals. As a Senior Application Scientist, this document is structured to not only provide protocols but to also offer insights into the rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring a nucleophilic pyridine ring and a Boc-protected azetidine, rendering it a versatile precursor for further chemical elaboration.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred from isomer |

| Molecular Weight | 234.3 g/mol | Inferred from isomer[1] |

| Appearance | Expected to be a colorless oil or a white to off-white solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General observation for similar compounds |

The tert-butyloxycarbonyl (Boc) protecting group is crucial for the stability and synthetic utility of this compound. It deactivates the highly nucleophilic azetidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. The Boc group is known for its stability in basic and nucleophilic conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses[2].

Synthetic Strategies and Methodologies

The synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate can be approached through several modern synthetic strategies. A common and effective method involves the cross-coupling of a suitable azetidine precursor with a pyridine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 3-functionalized azetidine and a pyridine-3-boronic acid derivative. This strategy is widely employed for the formation of C(sp³)–C(sp²) bonds.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a plausible and well-precedented synthesis.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for synthesis.

Materials:

-

tert-Butyl 3-iodoazetidine-1-carboxylate

-

Pyridine-3-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The causality for using a mixed solvent system is to ensure the dissolution of both the organic and inorganic reagents.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.

Purification and Characterization

Purification

As with many Boc-protected amines, purification is typically achieved through flash column chromatography. The choice of eluent system is critical for achieving good separation. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is often effective.

Characterization

A self-validating system of characterization is essential to confirm the structure and purity of the synthesized compound.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), azetidine ring protons (multiplets, 3.5-4.5 ppm, 5H), and pyridine ring protons (multiplets, 7.0-8.5 ppm, 4H). The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm, ~80 ppm), azetidine carbons (~35 ppm, ~55 ppm), and pyridine carbons (~123-150 ppm). |

| Mass Spectrometry (MS) | The expected [M+H]⁺ ion would be at m/z 235.3. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the carbamate (~1690 cm⁻¹), C-N bonds, and aromatic C-H and C=C bonds. |

Synthetic Utility and Deprotection

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a valuable intermediate for introducing the 3-(pyridin-3-yl)azetidine moiety into larger molecules. The subsequent step in many synthetic routes is the deprotection of the Boc group to liberate the secondary amine of the azetidine ring, which can then be further functionalized.

Boc Deprotection Protocol

The acidic lability of the Boc group allows for its selective removal.

Reaction Scheme:

Caption: Acid-mediated Boc deprotection workflow.

Procedure:

-

Dissolve tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise. The generation of isobutylene and carbon dioxide drives the reaction to completion[3].

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue, the TFA salt of 3-(pyridin-3-yl)azetidine, can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting the free amine into an organic solvent.

Conclusion

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a strategically important building block in contemporary drug discovery. Its synthesis, leveraging robust cross-coupling methodologies, is accessible and scalable. A thorough understanding of its properties, purification, and subsequent deprotection is paramount for its effective utilization in the synthesis of complex molecular architectures. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.

References

-

tert-Butyl 3-(6-Bromoimidazo[1,5-A]Pyridin-1-Yl)Azetidine-1-Carboxylate - ChemBK . [Link]

-

CAS#:398489-32-2 | Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate . [Link]

-

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 - PubChem . [Link]

-

Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry . [Link]

-

tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate - Knight Chemicals Online . [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI . [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH . [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . [Link]

-

CAS#:206446-42-6 | tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate | Chemsrc . [Link]

-

Removal of Boc protecting group as workup? : r/chemistry - Reddit . [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI . [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . [Link]

-

tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate - Appretech Scientific Limited . [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]

Sources

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate structure

An In-depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. We will detail its structural features, physicochemical properties, and a robust, field-proven synthetic pathway. The core of this document lies in the practical application of this scaffold, exploring its strategic value in drug design, supported by an analysis of its constituent motifs—the strained azetidine ring and the electronically versatile pyridine core. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Azetidine-Pyridine Scaffold

In the landscape of drug discovery, the quest for novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, strained ring systems have emerged as powerful tools for navigating chemical space, offering three-dimensional complexity while maintaining a low molecular weight. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a premier example of such a scaffold.

The incorporation of an azetidine moiety into a drug candidate confers several advantageous properties.[1] Its inherent ring strain and non-planar structure can improve aqueous solubility and reduce lipophilicity, key factors in enhancing bioavailability. Furthermore, the sp³-rich character of the azetidine ring can lead to improved metabolic stability by presenting fewer sites for oxidative metabolism compared to more traditional, planar aromatic linkers.[1]

Complementing the azetidine is the pyridine ring, a "privileged structure" frequently found in FDA-approved drugs.[2] The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement, while also modulating the pKa and solubility of the parent molecule. Its aromatic nature allows it to participate in π-stacking interactions within protein binding pockets.[3]

The molecule tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate combines these two powerful motifs. The tert-butoxycarbonyl (Boc) group serves as a vital protecting group for the azetidine nitrogen, rendering it stable to a wide range of reaction conditions and facilitating its use as a versatile synthetic intermediate. This guide will provide the technical foundation necessary to effectively synthesize, characterize, and strategically deploy this valuable building block.

Physicochemical Properties & Structural Elucidation

While a specific CAS Number for the 3-pyridyl isomer is not widely cataloged in public databases, its structural isomers are well-documented, confirming the molecule's composition and general properties.

| Property | Value | Source / Method |

| IUPAC Name | tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | IUPAC Nomenclature |

| CAS Number | Not Assigned | Reference Isomers: 2-pyridyl (206446-39-1)[4], 4-pyridyl (206446-42-6)[5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.30 g/mol | Calculated |

| Appearance | Predicted: Off-white solid to pale yellow oil | Based on Analogs |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | Based on Analogs |

Spectroscopic Data Analysis (Predicted)

No experimental spectra for this specific isomer are publicly available. The following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from analogous structures.[6]

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.65 | d | 1H | Pyridine C2-H | Deshielded proton adjacent to pyridine N. |

| ~8.55 | dd | 1H | Pyridine C6-H | Deshielded proton adjacent to pyridine N. |

| ~7.70 | dt | 1H | Pyridine C4-H | Aromatic proton coupled to C5-H and C2-H. |

| ~7.30 | dd | 1H | Pyridine C5-H | Aromatic proton coupled to C4-H and C6-H. |

| ~4.40 | t | 2H | Azetidine C2/4-H (α) | Diastereotopic protons on the azetidine ring. |

| ~4.05 | t | 2H | Azetidine C2/4-H (β) | Diastereotopic protons on the azetidine ring. |

| ~3.80 | m | 1H | Azetidine C3-H | Methine proton at the point of substitution. |

| 1.47 | s | 9H | Boc -C(CH₃)₃ | Characteristic singlet for the tert-butyl group. |

Predicted ¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | Boc C=O | Carbonyl carbon of the protecting group. |

| ~149.5 | Pyridine C2 | Aromatic carbon adjacent to N. |

| ~148.0 | Pyridine C6 | Aromatic carbon adjacent to N. |

| ~136.0 | Pyridine C4 | Aromatic CH. |

| ~135.5 | Pyridine C3 (Quaternary) | Carbon bearing the azetidine substituent. |

| ~123.5 | Pyridine C5 | Aromatic CH. |

| ~80.0 | Boc C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~57.0 | Azetidine C2/C4 | Azetidine ring methylene carbons. |

| ~35.0 | Azetidine C3 | Azetidine ring methine carbon. |

| 28.4 | Boc -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS):

-

Predicted (ESI+) m/z: 235.14 [M+H]⁺, 257.12 [M+Na]⁺

Synthesis & Manufacturing

The synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is best approached through established organometallic and heterocyclic chemistry transformations. The key starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is commercially available.[7]

Retrosynthetic Analysis

The logical disconnection points toward a Grignard-type addition to an azetidinone precursor, followed by deoxygenation. This strategy isolates the challenges to the formation of the C-C bond and the subsequent removal of the tertiary alcohol.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This two-step protocol is designed for robustness and scalability.

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate

-

Rationale: This step involves the nucleophilic addition of a pyridinyl organometallic reagent to the electrophilic ketone of 1-Boc-3-azetidinone. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent.

-

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one crystal for initiation)

-

tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4)[7]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Add a small crystal of iodine and a few mL of anhydrous THF.

-

Slowly add a solution of 3-bromopyridine (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If not, gentle heating may be required. Maintain a gentle reflux until all magnesium is consumed.

-

Cool the resulting Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.05 eq.) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the tertiary alcohol intermediate.

-

Step 2: Deoxygenation to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

-

Rationale: The Barton-McCombie deoxygenation is a classic and reliable method for removing a non-activated secondary or tertiary alcohol. It proceeds via a radical mechanism and is tolerant of many functional groups.

-

Materials:

-

tert-Butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate (from Step 1)

-

Anhydrous Toluene

-

Phenyl chlorothionoformate

-

Pyridine (as base)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

-

Procedure:

-

Dissolve the alcohol intermediate (1.0 eq.) in anhydrous toluene.

-

Add pyridine (1.5 eq.) and cool to 0 °C.

-

Slowly add phenyl chlorothionoformate (1.2 eq.) and stir at room temperature until TLC analysis shows complete consumption of the starting material, yielding the thiocarbonyl derivative.

-

To this solution, add tributyltin hydride (1.5 eq.) and a catalytic amount of AIBN (0.1 eq.).

-

Heat the mixture to 80-90 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography. The tin byproducts can be challenging to remove; treatment with a potassium fluoride solution or specialized purification techniques may be necessary.

-

Purification & Scale-up Considerations

For large-scale synthesis, the primary challenge is the purification post-deoxygenation. The removal of organotin byproducts is critical. Alternative "tin-free" deoxygenation methods, such as those employing silanes as the reducing agent, should be considered for process optimization to simplify purification and reduce toxic waste streams.

Applications in Medicinal Chemistry & Drug Discovery

The title compound is a trifunctional building block, offering three distinct points for diversification. This versatility makes it an exceptionally valuable scaffold for library synthesis in lead discovery programs.

Caption: Diversification points of the core scaffold.

-

Azetidine Nitrogen (Post-Deprotection): The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). The resulting secondary amine is a key nucleophile, readily participating in amide bond formations, reductive aminations, and alkylations to build out complex side chains.

-

Pyridine Ring: The pyridine ring itself can be further functionalized. Electrophilic aromatic substitution can introduce substituents, or modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to append other groups if the pyridine is pre-functionalized (e.g., starting with 3-bromo-5-iodopyridine).

-

Pyridine Nitrogen: The basic nitrogen atom can be used to form salts, which is a common strategy for improving the solubility and crystalline properties of an active pharmaceutical ingredient (API). It can also be oxidized to an N-oxide, which alters the electronic properties and metabolic profile of the ring.

This scaffold is ideally suited for developing inhibitors for kinases, proteases, and other enzyme classes where a vector projecting into a specific sub-pocket is required, while the pyridine core anchors the molecule in the binding site.

Handling, Storage, and Safety

As a prudent laboratory practice, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate and its precursors should be handled with appropriate personal protective equipment (PPE).

-

Hazard Profile (Inferred from Analogs): Based on safety data for related compounds like tert-butyl 3-oxoazetidine-1-carboxylate, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9]

-

Handling:

-

Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[10]

-

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate represents a confluence of desirable traits for a modern medicinal chemistry building block. It offers a stable, protected, and versatile scaffold that combines the solubility and metabolic stability benefits of the azetidine ring with the proven pharmacophoric features of the pyridine core. The synthetic routes are accessible through standard organic chemistry techniques, and its potential for rapid library diversification is clear. As the demand for novel, three-dimensional chemical entities continues to grow, scaffolds like this will remain essential tools for the development of next-generation therapeutics.

References

-

Appretech Scientific Limited. tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19360775, tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

-

Appretech Scientific Limited. tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

-

J&K Scientific LLC. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

Knight Chemicals. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central. [Link]

-

Carpino, L. A., & Han, G. Y. (1972). t-BUTYL AZODIFORMATE. Organic Syntheses, 52, 14. [Link]

-

Guide to PHARMACOLOGY. Chemical structure search. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118319726. [Link]

-

ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. appretech.com [appretech.com]

- 5. appretech.com [appretech.com]

- 6. rsc.org [rsc.org]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 8. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1251006-73-1|tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The 3-(pyridin-3-yl)azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its unique three-dimensional structure, conferred by the strained azetidine ring, combined with the hydrogen bond accepting capability of the pyridine moiety, makes it an attractive surrogate for other aromatic systems in drug design. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key building block for accessing this important scaffold. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and discuss the critical parameters for ensuring a successful and scalable synthesis.

Introduction: The Strategic Importance of the 3-Arylazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, has emerged from being a synthetic curiosity to a privileged structure in drug discovery. Its incorporation into molecular frameworks can significantly improve physicochemical properties such as aqueous solubility while reducing lipophilicity, which are critical for optimizing pharmacokinetic profiles. When functionalized with an aryl or heteroaryl group at the 3-position, the resulting scaffold provides a well-defined vector for probing interactions with biological targets.

The title compound, tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, serves as a quintessential example. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the azetidine nitrogen under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions to allow for further derivatization.[1] This makes the compound an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents.

Retrosynthetic Analysis and Strategy

A logical and efficient approach to constructing the target molecule is paramount. The key disconnection lies at the C-C bond between the azetidine and pyridine rings. This retrosynthetic analysis immediately suggests a cross-coupling strategy, with the Suzuki-Miyaura reaction being a primary choice due to its exceptional functional group tolerance and well-established reliability in pharmaceutical synthesis.[2][3][4]

This leads to two potential forward-synthetic pathways:

-

Pathway A: Coupling an azetidine-derived boronic acid or ester with a 3-halopyridine.

-

Pathway B: Coupling a 3-bromoazetidine derivative with pyridin-3-ylboronic acid.

Pathway A is often preferred due to the commercial availability and stability of various 3-halopyridines and the relatively straightforward synthesis of the required Boc-protected azetidine boronic ester intermediate. This guide will focus on this robust and field-proven approach.

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthetic Pathway: A Step-by-Step Guide

The synthesis is best approached as a two-stage process: first, the preparation of the key azetidine intermediate, 1-Boc-3-azetidinone, and its subsequent conversion to the boronic ester, followed by the final cross-coupling reaction.

Stage 1: Synthesis of the Azetidine Boronic Ester Intermediate

The most common and versatile precursor for 3-functionalized azetidines is tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The synthesis of 1-Boc-3-azetidinone is typically achieved through the oxidation of the corresponding alcohol. While various oxidation protocols exist (e.g., Swern, Dess-Martin), a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is often preferred for its mild conditions, cost-effectiveness, and scalability.[5]

Caption: Synthesis of the key ketone intermediate.

Step 2: Conversion to the Boronic Ester

Direct conversion from the ketone to the desired boronic ester is a multi-step process. A common method involves conversion of the ketone to a triflate, followed by a palladium-catalyzed borylation reaction.

Stage 2: The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone of the synthesis, where the C-C bond between the two heterocyclic rings is formed. The reaction couples the prepared tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate with a suitable 3-halopyridine, such as 3-bromopyridine.

Expertise & Experience: Why This Protocol is a Self-Validating System

The robustness of the Suzuki-Miyaura coupling stems from its well-understood catalytic cycle and tolerance for a vast array of functional groups. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for an efficient reaction.

-

Catalyst System: A combination of a palladium source like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos or XPhos is often employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic ester. A solvent system of dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

-

Trustworthiness through In-Process Controls: The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and allows for timely intervention if necessary.

Caption: The final Suzuki-Miyaura cross-coupling step.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)[5]

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and -5°C.

-

Slowly add a pre-mixed aqueous solution of KHCO₃ (104 g) and NaClO (86 g of a 12% aqueous solution) in water (389 mL) while maintaining the internal temperature below 5°C.

-

Stir the reaction mixture for 30 minutes. Monitor the reaction completion by TLC.

-

Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling[2][6]

-

In a reaction vessel, combine tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.

Data Summary

The following table summarizes representative data for the key reaction steps. Yields and conditions may vary based on the specific reagents and scale used.

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Oxidation | TEMPO, NaClO | >90% | [5] |

| 2 | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 70-90% | [2][6] |

Conclusion

The synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate via a Suzuki-Miyaura cross-coupling strategy represents a reliable, efficient, and scalable route to a highly valuable building block for drug discovery. The pathway relies on the preparation of a key 1-Boc-3-azetidinone intermediate, followed by a robust and well-precedented palladium-catalyzed coupling reaction. By adhering to the detailed protocols and understanding the critical parameters outlined in this guide, researchers can confidently access this important scaffold for the development of next-generation therapeutics.

References

-

Duncton, M. A. J., Estiarte, M. A., Tan, D., Kaub, C., O'Mahony, D. J. R., Johnson, R. J., Cox, M., Edwards, W. T., Wan, M., Kincaid, J., & Kelly, M. G. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]

-

Zhang, T., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(123). [Link]

-

Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. [Link]

-

Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

-

Foubelo, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 108. [Link]

-

The Royal Society of Chemistry. (2019). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

-

ResearchGate. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. [Link]

-

ResearchGate. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

-

Organic Syntheses. t-BUTYL AZODIFORMATE. [Link]

-

Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of tert-Butyl 3-(Pyridin-3-yl)azetidine-1-carboxylate in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has cemented its status as a privileged structural motif in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of conformational rigidity and metabolic stability, rendering it an invaluable component in the design of novel therapeutics. This technical guide provides a comprehensive exploration of a particularly significant derivative, tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. We will dissect its synthesis, elucidate its critical role as a versatile building block, and delve into its primary application in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), a target class of profound importance for a spectrum of neurological and psychiatric disorders.

The Azetidine Scaffold: A Paradigm of Bioisosteric Replacement and Physicochemical Enhancement

The incorporation of azetidine rings into drug candidates is a strategic decision driven by the unique physicochemical properties they impart.[1][2] Compared to more flexible acyclic amines or larger saturated heterocycles like pyrrolidine and piperidine, the strained four-membered ring of azetidine offers a greater degree of conformational constraint. This rigidity can lead to a more favorable entropy of binding to the target protein, potentially increasing potency.[1] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and aqueous solubility, key parameters in optimizing the pharmacokinetic profile of a drug candidate.[1][2]

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen of the title compound serves a crucial role in its utility as a synthetic intermediate. It deactivates the nitrogen towards unwanted side reactions, allowing for selective functionalization at the 3-position of the azetidine ring. The Boc group can be readily removed under acidic conditions, revealing the secondary amine for subsequent elaboration in a synthetic sequence.

Synthesis of tert-Butyl 3-(Pyridin-3-yl)azetidine-1-carboxylate: A Strategic Overview

The synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate can be strategically approached from the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This precursor is accessible through the oxidation of the corresponding 3-hydroxyazetidine derivative.[3][4]

A plausible and efficient synthetic pathway involves a nucleophilic addition of a pyridin-3-yl organometallic reagent to tert-butyl 3-oxoazetidine-1-carboxylate, followed by dehydration or a reductive process to yield the target compound. A similar strategy has been demonstrated for the synthesis of related 3-substituted azetidines.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.

Exemplary Experimental Protocol (Conceptual)

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

A detailed protocol for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone has been well-documented.[4] A common and effective method utilizes a TEMPO-catalyzed oxidation with an appropriate co-oxidant.

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of TEMPO and potassium bromide.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite and sodium bicarbonate dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate

-

Prepare the Grignard reagent by reacting 3-bromopyridine with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to -78 °C.

-

Add the freshly prepared 3-pyridylmagnesium bromide solution dropwise to the ketone solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate.

Step 3: Reductive Deoxygenation

The tertiary alcohol can be removed through a variety of reductive deoxygenation methods, such as a Barton-McCombie deoxygenation or by conversion to a suitable leaving group followed by reduction.

Application in Medicinal Chemistry: A Cornerstone for Nicotinic Acetylcholine Receptor (nAChR) Modulators

The primary and most significant role of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate in medicinal chemistry is as a key building block for the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs). The 3-pyridyl moiety is a well-established pharmacophore for nAChR ligands, mimicking the pyridine ring of nicotine. The azetidine ring serves as a rigid scaffold to orient the pyridine ring and other substituents in a specific conformation for optimal interaction with the receptor.

The Significance of nAChR Modulation

Neuronal nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including cognitive function, learning and memory, attention, and reward pathways. Dysfunction of nAChRs has been implicated in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Therefore, the development of selective nAChR modulators is a highly pursued therapeutic strategy.

Structure-Activity Relationships of Pyridyl-Azetidine nAChR Ligands

Numerous studies have highlighted the importance of the pyridyl-azetidine core in achieving high affinity and selectivity for nAChR subtypes, particularly the α4β2 subtype, which is a major player in the rewarding effects of nicotine.

-

The 3-Pyridyl Moiety: The nitrogen atom of the pyridine ring is a crucial hydrogen bond acceptor, interacting with a key amino acid residue in the orthosteric binding site of the nAChR.

-

The Azetidine Ring: The constrained nature of the azetidine ring properly orients the 3-pyridyl group for this interaction. The stereochemistry at the 3-position of the azetidine can significantly impact binding affinity and subtype selectivity.

-

Substituents on the Azetidine Nitrogen: Following deprotection of the Boc group, the secondary amine of the 3-(pyridin-3-yl)azetidine core can be further functionalized. The nature of the substituent on the nitrogen is critical for modulating the pharmacological profile, leading to agonists, partial agonists, or antagonists.

Logical Flow of Drug Discovery

Caption: Drug discovery workflow utilizing the title compound.

Quantitative Data and Comparative Analysis

While specific quantitative data for compounds directly derived from tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is not extensively available in the public domain without delving into proprietary databases, the binding affinities of closely related analogs underscore the potential of this scaffold. For instance, various 3-pyridyl ether and amine derivatives incorporating azacycles have demonstrated high affinity for the α4β2 nAChR.

| Compound Class | Representative Structure | Target | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| 3-Pyridyl Ethers with Azacycles | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 nAChR | 22 nM | [5] |

| 2-(3-Pyridylaminomethyl)azetidines | Varies | nAChRs | 8.9 - 90 nM | [6] |

| Sazetidine-A Analogs | Triazole bioisostere of Sazetidine-A | α4β2 nAChR | 1.3 nM | [7] |

Table 1: Binding Affinities of Related nAChR Ligands

This data strongly suggests that the 3-(pyridin-3-yl)azetidine core is a highly promising scaffold for the development of potent nAChR modulators.

Conclusion and Future Perspectives

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a strategically important building block in medicinal chemistry, primarily for the synthesis of nicotinic acetylcholine receptor modulators. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The inherent properties of the azetidine ring, combined with the pharmacophoric 3-pyridyl moiety, provide a robust platform for the design of novel therapeutics for a range of CNS disorders.

Future research in this area will likely focus on the stereoselective synthesis of 3-(pyridin-3-yl)azetidine derivatives and the exploration of a wider range of substituents on both the pyridine ring and the azetidine nitrogen to fine-tune the pharmacological properties and achieve greater subtype selectivity. The continued development of novel synthetic methodologies for the construction and functionalization of the azetidine core will further empower medicinal chemists to exploit the full potential of this valuable scaffold.

References

-

What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ. Available from: [Link]

-

Balboni G, Marastoni M, Merighi S, Borea PA, Tomatis R. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. Eur J Med Chem. 2000 Nov;35(11):979-88. Available from: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. 2019 Oct 31. Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026 Jan 5. Available from: [Link]

-

Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 2026 Jan 5. Available from: [Link]

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. 2000 May 15. Available from: [Link]

-

Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. PubMed. Available from: [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. Available from: [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. Available from: [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. Broad Institute. 2017 Aug 16. Available from: [Link]

-